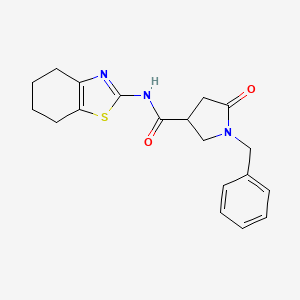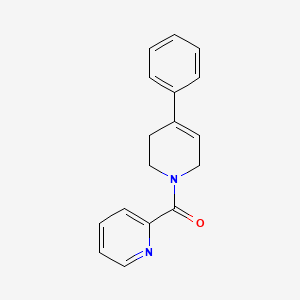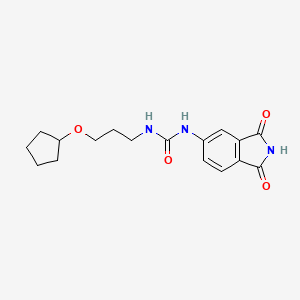![molecular formula C23H24N2O2S B7535623 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is an important signaling molecule involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress and plays a crucial role in maintaining cellular homeostasis.
Mecanismo De Acción
The mechanism of action of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which is an important signaling molecule involved in the UPR pathway. The UPR pathway is activated in response to ER stress and plays a crucial role in maintaining cellular homeostasis. 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is one of the three main sensors of ER stress and is responsible for phosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a decrease in protein synthesis and a reduction in ER stress. Inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one by 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one leads to an increase in ER stress and activation of the UPR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one activity, leading to an increase in ER stress and activation of the UPR pathway. In vivo studies have shown that this compound has potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments include its potent inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which makes it a valuable tool for studying the UPR pathway. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer, neurodegenerative disorders, and metabolic disorders. Another direction is to study the effects of this compound on other signaling pathways involved in ER stress, such as the inositol-requiring enzyme 1 (IRE1) and activating transcription factor 6 (ATF6) pathways. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in water.
Métodos De Síntesis
The synthesis of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one was first reported in 2012 by researchers at the University of California, San Diego. The synthesis involves a series of reactions starting with 4-(1-adamantyl)phenol and 2-chloroacetyl chloride, which are converted to the intermediate 4-(1-adamantyl)phenoxyacetyl chloride. This intermediate is then reacted with 2-aminothiazole to yield the final product.
Aplicaciones Científicas De Investigación
The discovery of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has opened up new avenues for scientific research. This compound has been shown to be a potent inhibitor of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which is an important signaling molecule involved in the UPR pathway. The UPR pathway is activated in response to ER stress and plays a crucial role in maintaining cellular homeostasis. Dysregulation of the UPR pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, the inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one by 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has potential therapeutic applications in the treatment of these diseases.
Propiedades
IUPAC Name |
7-[[4-(1-adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-21-10-19(24-22-25(21)5-6-28-22)14-27-20-3-1-18(2-4-20)23-11-15-7-16(12-23)9-17(8-15)13-23/h1-6,10,15-17H,7-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHMBPLHGWHEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5=CC(=O)N6C=CSC6=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)

![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)

![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)

![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)